![molecular formula C19H18N4O4 B2991057 N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide CAS No. 433324-23-3](/img/structure/B2991057.png)
N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide
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Overview
Description
“N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, medicinal chemistry, and materials science .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The presence of the nitro group (-NO2) and the acetamide group (-NHCOCH3) suggest that this compound may have interesting reactivity.Chemical Reactions Analysis
The reactivity of this compound could be quite complex due to the presence of several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Quinoline derivatives are generally stable and have a planar structure .Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also show anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . This suggests potential use in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This could make them useful in the treatment of conditions associated with oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests potential use in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests potential use in the treatment of diabetes.
Future Directions
properties
IUPAC Name |
N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-3-22-16-7-5-4-6-15(16)17(18(19(22)25)23(26)27)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,21H,3H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBRQZPYLBENHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide |
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